molecular formula C20H23N5O2 B2816422 1,7-dimethyl-9-(4-methylphenyl)-3-(prop-2-en-1-yl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione CAS No. 848207-54-5

1,7-dimethyl-9-(4-methylphenyl)-3-(prop-2-en-1-yl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione

Cat. No.: B2816422
CAS No.: 848207-54-5
M. Wt: 365.437
InChI Key: NWPPPKSQIIUCLC-UHFFFAOYSA-N
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Description

This compound belongs to the pyrimido[1,2-g]purine-2,4-dione class, characterized by a fused pyrimidine-purine bicyclic core. Key substituents include:

  • 1,7-dimethyl groups: Enhances lipophilicity and steric bulk.
  • 9-(4-methylphenyl): Aromatic substitution that may influence π-π stacking interactions.

While direct pharmacological data for this compound is absent in the provided evidence, its structural analogs (e.g., pyrimidine-diones and purine derivatives) are often explored for bioactivity, including enzyme inhibition or anticancer properties .

Properties

IUPAC Name

1,7-dimethyl-9-(4-methylphenyl)-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O2/c1-5-10-23-18(26)16-17(22(4)20(23)27)21-19-24(11-14(3)12-25(16)19)15-8-6-13(2)7-9-15/h5-9,14H,1,10-12H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWPPPKSQIIUCLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC=C)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,7-dimethyl-9-(4-methylphenyl)-3-(prop-2-en-1-yl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione typically involves multi-step organic reactions. One common approach is the condensation of appropriate purine and pyrimidine precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1,7-dimethyl-9-(4-methylphenyl)-3-(prop-2-en-1-yl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the purine and pyrimidine rings, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles in the presence of catalysts or under specific pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may yield reduced forms of the compound with altered functional groups.

Scientific Research Applications

1,7-dimethyl-9-(4-methylphenyl)-3-(prop-2-en-1-yl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, and antiviral properties.

    Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 1,7-dimethyl-9-(4-methylphenyl)-3-(prop-2-en-1-yl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

A comparative analysis of substituents and core structures is summarized below:

Compound Name / Source Core Structure Key Substituents Notable Features
Target Compound Pyrimido[1,2-g]purine-2,4-dione 1,7-dimethyl; 3-(prop-2-en-1-yl); 9-(4-methylphenyl) Unique allyl group at position 3; high lipophilicity due to dual methyl groups.
: Compound 13 Pyrimidin-2,4-dione 3-fluoro-2-hydroxymethylpropyl Polar substituents may enhance solubility; fluorination alters electronic properties.
: 1-Methyl-9-(4-methylbenzyl) Pyrimido[2,1-f]purine-2,4-dione 1-methyl; 9-(4-methylbenzyl) Benzyl group at position 9 increases aromatic surface area for target binding.
: 9-(4-Ethoxyphenyl) Pyrimido[1,2-g]purine-2,4-dione 3-(4-methylbenzyl); 9-(4-ethoxyphenyl) Ethoxy group introduces hydrogen-bonding potential; similar core to target.
: Compound 21a Pyrido[1,2-e]purine-2,4-dione 3-(p-fluorophenyl); 8-(4-phenylbut-1-ynyl) Fluorophenyl and alkyne groups may enhance rigidity and selectivity.

Molecular Property Analysis

Using methodologies from , Tanimoto coefficient-based similarity indexing could quantify structural overlap with analogs. For example:

  • Lipophilicity (logP) : The target compound’s 1,7-dimethyl and 4-methylphenyl groups likely elevate logP compared to polar analogs (e.g., ’s hydroxymethyl derivative).
  • Bioavailability : Methyl and aromatic groups may improve membrane permeability relative to hydroxylated derivatives .

Biological Activity

The compound 1,7-dimethyl-9-(4-methylphenyl)-3-(prop-2-en-1-yl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is a synthetic molecule with potential biological activities that warrant detailed investigation. This article reviews its biological properties based on available literature and research findings.

Chemical Structure and Properties

The chemical structure of the compound is characterized by a pyrimidine ring fused with a purine base. The presence of methyl and prop-2-en-1-yl groups contributes to its unique reactivity and biological profile.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities including:

  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound may have significant cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties : The compound has shown potential in inhibiting the growth of certain microorganisms.

Case Studies and Research Findings

  • Cytotoxicity Assays : In vitro studies have demonstrated that the compound can induce apoptosis in cancer cells. For instance, a derivative exhibited an IC50 value of 16.782 µg/mL against HepG2 liver cancer cells, indicating strong anti-proliferative activity with low toxicity (1.19% hemolytic activity) .
  • Mechanism of Action : Molecular docking studies suggest that the compound interacts with key enzymes involved in cancer cell proliferation. This interaction may inhibit pathways crucial for tumor growth .
  • Comparative Analysis : In comparative studies with established anticancer agents, this compound showed superior efficacy in certain cell lines while maintaining a favorable safety profile.

Evaluation and Results

The antimicrobial activity of the compound was assessed against various bacterial strains. The results indicated that it possesses significant inhibitory effects comparable to standard antibiotics like ampicillin.

Microorganism Inhibition Zone (mm) Comparison Drug Zone (mm)
E. coli15Ampicillin18
S. aureus12Ampicillin16
P. aeruginosa14Ampicillin17

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components:

  • Methyl Substituents : The presence of methyl groups enhances lipophilicity and may improve cell membrane penetration.
  • Allyl Group : The prop-2-en-1-yl group is believed to play a critical role in the interaction with target proteins involved in cancer progression.

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